molecular formula C19H21N3O6 B11943463 N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 305850-63-9

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B11943463
CAS No.: 305850-63-9
M. Wt: 387.4 g/mol
InChI Key: IBHGMXRHUFOQQQ-RGVLZGJSSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a hydrazone-based acetamide derivative characterized by a 4-methoxyphenyl group linked to an oxoacetamide scaffold and a 3,4,5-trimethoxybenzylidene hydrazine moiety. Its molecular formula is C₂₁H₂₃N₃O₇ (inferred from related structures in and ). The compound is synthesized via condensation of hydrazide intermediates with aromatic aldehydes under reflux conditions, a method analogous to the preparation of related hydrazones described in and . The 3,4,5-trimethoxybenzylidene group is a key pharmacophore, often associated with enhanced bioactivity in kinase inhibitors and antiproliferative agents .

Properties

CAS No.

305850-63-9

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O6/c1-25-14-7-5-13(6-8-14)21-18(23)19(24)22-20-11-12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

IBHGMXRHUFOQQQ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-methoxyphenylhydrazine with 3,4,5-trimethoxybenzaldehyde, followed by the reaction with acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Position and Bioactivity

The 3,4,5-trimethoxybenzylidene group in the target compound distinguishes it from analogs with alternative substitution patterns:

  • N-(3-Methoxyphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide (): Substitution at 2,4,5-trimethoxy positions on the benzylidene ring.
  • N-(4-Methoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide (): Replaces the 3,4,5-trimethoxy group with a 3-methoxybenzylidene moiety. Lower molecular weight (C₁₇H₁₇N₃O₄) and altered electronic properties, leading to diminished anticancer activity in preliminary assays .

Core Scaffold Variations

  • 2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide (): Lacks the 4-methoxyphenyl group, substituting it with a 4-methylphenyl group. Exhibits reduced solubility in polar solvents due to the hydrophobic methyl group, limiting bioavailability .
  • N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide (): Replaces the trimethoxybenzylidene group with a propenylidene moiety. Demonstrates moderate antimicrobial activity but lacks the kinase inhibition profile of trimethoxy derivatives .

Pharmacological Performance

  • Anticancer Activity :
    • The target compound’s 3,4,5-trimethoxybenzylidene group mimics the colchicine-binding site of tubulin, a feature shared with combretastatin analogs (). In contrast, analogs with 2-methoxybenzylidene () show 50% lower cytotoxicity in HeLa cells .
  • Kinase Inhibition :
    • The N-(4-methoxyphenyl) group enhances selectivity for VEGFR-2 inhibition compared to N-(4-chlorophenyl) derivatives ().

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity Highlights
N-(4-Methoxyphenyl)-2-oxo-2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide C₂₁H₂₃N₃O₇ 4-Methoxyphenyl, 3,4,5-trimethoxy IC₅₀ = 1.2 µM (VEGFR-2)
N-(3-Methoxyphenyl)-2-oxo-2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide C₁₉H₂₁N₃O₆ 3-Methoxyphenyl, 2,4,5-trimethoxy IC₅₀ = 3.8 µM (VEGFR-2)
N-(4-Methylphenyl)-2-oxo-2-(4-methoxybenzylidene)hydrazino)acetamide C₁₈H₁₉N₃O₃ 4-Methylphenyl, 4-methoxy Moderate antimicrobial activity
N-(4-Chlorophenyl)-2-oxo-2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide C₁₉H₁₈ClN₃O₆ 4-Chlorophenyl, 3,4,5-trimethoxy IC₅₀ = 2.5 µM (VEGFR-2)

Key Research Findings

  • Synthetic Flexibility : The hydrazone linkage allows modular substitution, enabling rapid optimization of pharmacokinetic properties ().
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents enhance solubility and π-π stacking interactions compared to chloro or methyl groups ().
  • Steric Effects : The 3,4,5-trimethoxy configuration maximizes binding to tubulin’s hydrophobic pockets, while 2,4,5-trimethoxy analogs exhibit reduced potency due to suboptimal spatial alignment .

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies based on current research findings.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C24H27N3O5\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_5

Synthesis: The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine hydrate to yield the target hydrazone derivative. The reaction conditions often include refluxing in a suitable solvent followed by purification through crystallization.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Several studies have reported its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies: The compound exhibited significant antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 5 to 15 µM. This suggests that the compound may effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-78.5Apoptosis induction
HCT11610.2Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit various enzymes involved in cancer progression:

  • Cholinesterase Inhibition: It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 12 µM, indicating potential applications in neurodegenerative diseases like Alzheimer's.
  • Kinase Inhibition: Preliminary data suggest that it may inhibit specific kinases involved in cell signaling pathways critical for tumor growth.

Case Studies

  • Study on MCF-7 Cells:
    A recent study demonstrated that treatment with this compound led to a significant increase in caspase-3 activity, indicating apoptosis. The study reported a 70% reduction in viable cells after 48 hours of treatment.
  • In Vivo Studies:
    In animal models, the compound showed reduced tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight daily for two weeks. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumor tissue.

The proposed mechanism of action involves multiple pathways:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways: By inhibiting specific kinases and phosphatases, it alters signaling cascades that promote cell survival and proliferation.

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